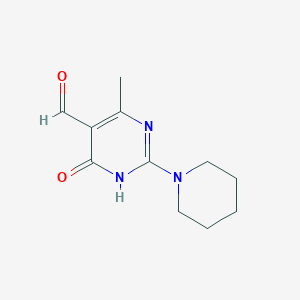
4-Hydroxy-6-methyl-2-piperidin-1-yl-pyrimidine-5-carbaldehyde
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Analytical Methods
A review highlights the importance of analytical techniques for studying bioactivated metabolites and detoxification products of heterocyclic aromatic amines like PhIP, emphasizing the role of liquid chromatography coupled to mass spectrometry for sensitive and selective analysis. This underscores the utility of similar compounds in understanding carcinogenic effects through DNA binding studies (Teunissen et al., 2010).
Antidepressant Targeting
The structure and function of the 5-HT1A receptor, crucial in the brain's serotonin system, are explored, noting the significance of piperazine, piperidine, and pyrimidine groups in antidepressant drugs. This suggests the potential role of compounds with similar structures in developing new antidepressants (Wang et al., 2019).
Pharmaceutical Chemistry
A review on the synthesis and applications of 5H-pyrano[2,3-d]pyrimidine scaffolds highlights their broad applicability and the challenges in developing this core structure, indicating the relevance of compounds like 4-Hydroxy-6-methyl-2-piperidin-1-yl-pyrimidine-5-carbaldehyde in medicinal chemistry (Parmar et al., 2023).
Tautomerism in Nucleic Acid Bases
Tautomerism of purine and pyrimidine bases is reviewed, focusing on the change in tautomeric equilibria due to environmental interactions, which may have implications for understanding the molecular interactions and stability of related compounds (Person et al., 1989).
DNA Binding Studies
Hoechst 33258, a synthetic dye known for its strong binding to the minor groove of double-stranded B-DNA, provides insights into the design of minor groove binders, suggesting potential research directions for compounds with similar binding properties (Issar & Kakkar, 2013).
Analyse Biochimique
Biochemical Properties
4-Hydroxy-6-methyl-2-piperidin-1-yl-pyrimidine-5-carbaldehyde plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. The compound’s interactions are primarily mediated through its functional groups, which can form hydrogen bonds and other non-covalent interactions with biomolecules. These interactions can modulate the activity of enzymes and proteins, making this compound a valuable tool for studying enzyme kinetics and protein function .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can activate or inhibit specific signaling pathways, leading to changes in gene expression and metabolic activity. These effects can be observed in different cell types, including cancer cells, where this compound may alter cell proliferation and survival .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound can bind to enzymes and proteins, either inhibiting or activating their activity. This binding can lead to changes in enzyme kinetics, such as alterations in the rate of substrate conversion or product formation. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. For example, the compound may degrade over time, leading to a decrease in its activity and effectiveness. Additionally, long-term exposure to this compound can result in changes in cellular function, such as alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in gene expression, enzyme activity, and metabolic processes. Additionally, high doses of this compound may result in toxic or adverse effects, such as cell death or tissue damage .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can interact with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound may inhibit or activate specific enzymes involved in metabolic pathways, leading to changes in the production or consumption of metabolites. These effects can be observed in different cell types and tissues, highlighting the compound’s role in regulating metabolic processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation, affecting its activity and function. For example, the compound may be transported into cells via specific transporters, where it can interact with intracellular proteins and enzymes. Additionally, the distribution of this compound within tissues can influence its overall effectiveness and toxicity .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles within the cell, where it can interact with target proteins and enzymes. This localization can be mediated by targeting signals or post-translational modifications, which direct the compound to specific subcellular locations. For example, this compound may be localized to the nucleus, where it can influence gene expression by interacting with transcription factors .
Propriétés
IUPAC Name |
4-methyl-6-oxo-2-piperidin-1-yl-1H-pyrimidine-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-8-9(7-15)10(16)13-11(12-8)14-5-3-2-4-6-14/h7H,2-6H2,1H3,(H,12,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUSWZCFKWDXOKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)N2CCCCC2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



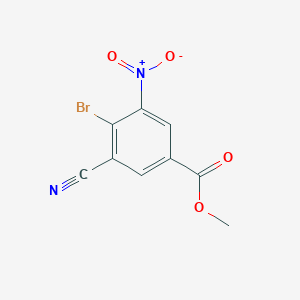
![4-Methoxymethylbicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B1417359.png)
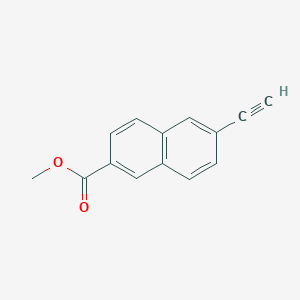
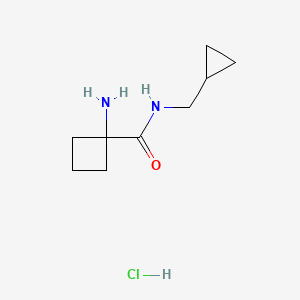

![Methyl 4-[(cyclopropylamino)methyl]benzoate hydrochloride](/img/structure/B1417365.png)
![tert-butyl N-[(3-methylpyrrolidin-3-yl)methyl]carbamate hydrochloride](/img/structure/B1417366.png)
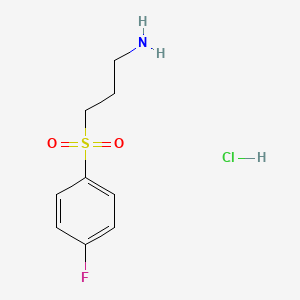




![Methyl 4-{[(imidazo[1,2-a]pyridin-7-ylcarbonyl)hydrazono]methyl}benzoate](/img/structure/B1417376.png)
